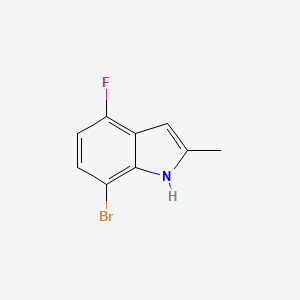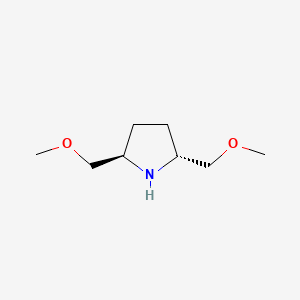![molecular formula C10H15ClN2O2 B2571018 7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide CAS No. 2411261-03-3](/img/structure/B2571018.png)
7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound featuring a unique azabicyclo[2.2.1]heptane framework. This structure is notable for its rigidity and the presence of both a chloropropanoyl and a carboxamide functional group. Compounds with such frameworks are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:
Formation of the Azabicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by functional group modifications to introduce the nitrogen atom.
Introduction of the Chloropropanoyl Group: This step involves the acylation of the azabicyclo[2.2.1]heptane core with 2-chloropropanoyl chloride under basic conditions.
Formation of the Carboxamide Group: The final step is the conversion of the resulting intermediate to the carboxamide via reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the chloropropanoyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds with potential biological activity.
Biology
In biological research, this compound can be used to study the effects of rigid bicyclic structures on biological systems. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure may interact with biological targets in ways that more flexible molecules cannot, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide depends on its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The chloropropanoyl and carboxamide groups can form hydrogen bonds and other interactions with the target, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic framework but with an oxygen atom instead of nitrogen.
7-Azabicyclo[2.2.1]heptane Derivatives: These compounds have the same core structure but different substituents.
Uniqueness
7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide is unique due to the presence of both a chloropropanoyl and a carboxamide group on the azabicyclo[2.2.1]heptane core. This combination of functional groups and the rigid bicyclic structure provides distinct chemical and biological properties not found in other similar compounds.
This detailed overview should provide a comprehensive understanding of 7-(2-Chloropropanoyl)-7-azabicyclo[221]heptane-1-carboxamide, its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
7-(2-chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-6(11)8(14)13-7-2-4-10(13,5-3-7)9(12)15/h6-7H,2-5H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPZYRBEAFBSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1(CC2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B2570935.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2570936.png)



![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2570943.png)




![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2570951.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2570952.png)
![2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B2570953.png)

